molecular formula C12H17NO2 B1313869 3-(3,4-Dimethoxy-phenyl)-pyrrolidine CAS No. 38175-31-4

3-(3,4-Dimethoxy-phenyl)-pyrrolidine

Cat. No. B1313869
CAS RN: 38175-31-4
M. Wt: 207.27 g/mol
InChI Key: HQHZEQCBQADPSO-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethoxy-phenyl)-pyrrolidine” is a chemical compound that has not been extensively studied. It is related to 3,4-Dimethoxyphenylacetic acid, which reacts with formaldehyde in the presence of acid to give an isochromanone . It has a role as a human urinary metabolite and a human xenobiotic metabolite .


Synthesis Analysis

The synthesis of related compounds has been reported. For example, Benzophenone analogue (3) has been synthesized and characterized by X-ray diffraction method . Another study reported the synthesis of 3-{[(3, 4-Dimethoxy-phenyl)-phenylamino-methyl]-amino}-2-phenyl-quinazolin-4-one .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction methods . The structure exhibits intermolecular hydrogen bonding of the type C-H···O .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, 1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, 3,4-Dimethoxyphenylacetone has a melting point range of 96 - 99 °C / 204.8 - 210.2 °F .

Scientific Research Applications

Asymmetric Synthesis

3-(3,4-Dimethoxy-phenyl)-pyrrolidine has been explored in the field of asymmetric synthesis. Katritzky et al. (1999) described the use of a related compound, 5-(benzotriazol-1-yl)-3-phenyl-[2,1-b]oxazolopyrrolidine, in producing chiral 2-substituted and 2,5-disubstituted pyrrolidines, highlighting its role in the synthesis of novel chiral compounds (Katritzky et al., 1999).

Synthesis of Monocyclic Thiepins

In a study by Reinhoudt and Kouwenhovn (1972), 3,4-Dimethoxycarbonyl-5-pyrrolidin-1-ylthiepins were synthesized through a cycloaddition process, demonstrating the compound's utility in synthesizing specific classes of cyclic compounds (Reinhoudt & Kouwenhovn, 1972).

Crystal Structure Analysis

Thinagar et al. (2000) conducted a study on a compound related to 3-(3,4-Dimethoxy-phenyl)-pyrrolidine, focusing on its crystal structure. This research is significant in understanding the molecular geometry and potential applications of similar compounds in materials science (Thinagar et al., 2000).

Polyimide Synthesis

Wang et al. (2006) explored the use of a pyridine-containing aromatic dianhydride monomer derived from 3-(3,4-Dimethoxy-phenyl)-pyrrolidine for synthesizing novel polyimides. This highlights its potential application in the development of new materials with unique thermal and mechanical properties (Wang et al., 2006).

Inhibition of Alpha-Mannosidase Activity

Fiaux et al. (2005) investigated substituted pyrrolidine-3,4-diol derivatives, related to 3-(3,4-Dimethoxy-phenyl)-pyrrolidine, for their ability to inhibit alpha-mannosidase activity. This research suggests potential applications in studying enzyme inhibition and therapeutic development (Fiaux et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 3,4-Dimethoxyphenylacetone, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-4-3-9(7-12(11)15-2)10-5-6-13-8-10/h3-4,7,10,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHZEQCBQADPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483220
Record name 3-(3,4-dimethoxy-phenyl)-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxy-phenyl)-pyrrolidine

CAS RN

38175-31-4
Record name 3-(3,4-dimethoxy-phenyl)-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD White, KM Yager, T Yakura - Journal of the American Chemical …, 1994 - ACS Publications
Synthetic Studies of the Pyrroloquinoline Nucleus of the Makaluvamine Alkaloids. Synthesis of the Topoisomerase II Inhibitor Mak Page 1 /. Am. Chem. Soc. 1994, 116, 1831-1838 1831 …
Number of citations: 101 pubs.acs.org

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